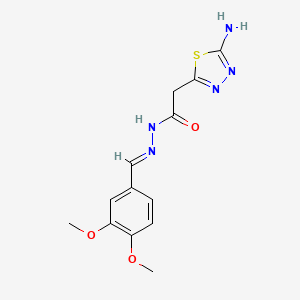![molecular formula C14H12N4O3 B3865863 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3865863.png)
3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide
Descripción general
Descripción
3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide, also known as NPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazones and is synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is not fully understood. However, it is believed that 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide exerts its effects by modulating various signaling pathways. 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects
3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has also been found to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide in lab experiments is its relatively low toxicity. 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Moreover, 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide in lab experiments is its poor solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for research on 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide to optimize its dosing and administration. Furthermore, it would be interesting to investigate the molecular targets of 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide and elucidate its mechanism of action in more detail. Finally, there is a need for further studies to evaluate the safety and efficacy of 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide in clinical trials.
Conclusion
In conclusion, 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It can be synthesized using various methods and has been found to possess anti-inflammatory, antioxidant, and anticancer properties. 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide exerts its effects by modulating various signaling pathways, and it has been found to have various biochemical and physiological effects. While 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has several advantages for lab experiments, it also has limitations that need to be addressed. Future research on 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide should focus on its potential as a therapeutic agent for various diseases, its pharmacokinetics and pharmacodynamics, molecular targets, and clinical safety and efficacy.
Aplicaciones Científicas De Investigación
3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. Moreover, 3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to suppress the expression of inflammatory cytokines and reduce oxidative stress.
Propiedades
IUPAC Name |
3-nitro-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-10(12-5-3-7-15-9-12)16-17-14(19)11-4-2-6-13(8-11)18(20)21/h2-9H,1H3,(H,17,19)/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRJLTMHXLLGTJ-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-nitro-N'-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzaldehyde [5-(3-nitrobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3865783.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B3865796.png)
![methyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865799.png)
![N'-[(2-methyl-3-thienyl)methylene]nicotinohydrazide](/img/structure/B3865806.png)

![3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3865821.png)
![N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3865856.png)
![2-thiophenecarbaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B3865859.png)
![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3865868.png)

![4-bromobenzaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3865881.png)


![2-chloro-5-[(2,6-dimethoxybenzoyl)amino]benzamide](/img/structure/B3865898.png)